5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(5-10(15)6-11(16)17-4)14-9(3)12-8(2)13-14/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQULFDZMUHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3,5-Dimethyl-triazole
The initial formation of the 3,5-dimethyl-triazole involves a cyclization of suitable hydrazine derivatives with methyl-substituted precursors. According to recent synthesis protocols, the process involves:
- Condensation of hydrazine derivatives with methyl ketones or aldehydes.
- Cyclization under acidic or basic conditions to form the triazole ring.
- Solvent: Dimethylformamide (DMF) or acetic acid.
- Catalyst: Acidic catalysis (e.g., acetic acid) facilitates ring closure.
- Temperature: 80-120°C, maintained for 4-6 hours.
Step 2: Attachment to Hexanoic Acid Derivative
The synthesized 3,5-dimethyl-triazole is then coupled to a hexanoic acid derivative, typically via nucleophilic substitution or amidation:
- Activation of hexanoic acid using coupling agents such as EDC- HCl or DCC.
- Nucleophilic attack by the triazole nitrogen to form a stable linkage.
- Solvent: DMF or DCM.
- Base: DIPEA or triethylamine.
- Temperature: Room temperature to 50°C.
- Duration: 12-24 hours.
Step 3: Esterification to Methyl Ester
The final step involves esterification of the carboxylic acid group to form the methyl ester:
- Methylation using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as K2CO3.
- Alternatively, Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid).
- Solvent: Methanol.
- Temperature: Reflux (~65°C).
- Duration: 4-8 hours.
Optimization and Purification
- Purification : Column chromatography on silica gel, utilizing gradient elution with ethyl acetate/hexanes.
- Yield Optimization : Use of microwave-assisted synthesis or continuous flow reactors to enhance reaction rates and yields.
- Characterization : Confirmed via NMR, HR-MS, and IR spectroscopy.
Data Table Summarizing Key Parameters
| Step | Reagents | Solvent | Catalyst/Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Hydrazine derivatives + methyl ketones | DMF or acetic acid | Acidic, 80-120°C | 65-75% | Cyclization to form triazole core |
| 2 | Activated hexanoic acid + triazole | DCM/DMF | EDC- HCl, DIPEA, RT-50°C | 70-85% | Coupling via amidation |
| 3 | Methylation agents | Methanol | Reflux, catalytic acid | 80-90% | Esterification to methyl ester |
Research Findings and Notes
- The synthesis route is adapted from recent patent literature and peer-reviewed studies emphasizing high-yielding, scalable procedures.
- The use of coupling agents like EDC- HCl enhances the efficiency of the amidation step, minimizing side reactions.
- Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.
- Purification via preparative HPLC or flash chromatography ensures high purity suitable for further applications in medicinal chemistry or materials science.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Agricultural Chemistry
The compound has shown potential as a fungicide and plant growth regulator. Its triazole moiety is known for its efficacy against various fungal pathogens. Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Case Studies:
- A study demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and barley. The application led to improved yield and quality compared to untreated controls .
Pharmaceutical Development
In the pharmaceutical sector, the compound is being investigated for its antimicrobial and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for drug development against infections caused by resistant strains of bacteria.
Case Studies:
- Preliminary studies have indicated that the compound exhibits antibacterial activity against Gram-positive bacteria. In vitro assays showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Material Science
The unique chemical structure of 5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester allows it to be used in synthesizing novel polymers and materials with enhanced properties.
Case Studies:
- Research has explored its use in creating biodegradable plastics that retain mechanical strength while being environmentally friendly. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and reduce degradation rates under environmental conditions .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s triazole core and ester functionality align it with several analogs in the evidence. Key comparisons include:
Insights :
- Unlike ’s glycosidic ester, the target lacks polar sugar moieties, implying lower hydrophilicity and distinct pharmacokinetic behavior.
Biological Activity
5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester is a synthetic organic compound that belongs to the triazole class of compounds. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a triazole ring attached to a hexanoic acid derivative with a keto group and a methyl ester functional group. Its structural characteristics contribute to its diverse biological activities.
Mechanisms of Biological Activity
The biological effects of this compound primarily arise from its ability to inhibit specific enzymes involved in various metabolic pathways:
- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which play crucial roles in carbohydrate metabolism. This inhibition can alter cellular metabolism and signaling pathways, potentially affecting cancer cell proliferation and other biological processes .
Therapeutic Applications
The compound has garnered attention for several potential applications:
- Cancer Treatment : Its ability to inhibit enzymes associated with cancer cell proliferation positions it as a candidate for cancer therapy. The triazole moiety allows effective binding to active sites on enzymes critical for tumor growth.
- Fungicidal Properties : The compound exhibits fungicidal activity due to the presence of the triazole ring, which is known for its effectiveness against various fungal pathogens.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits alpha-amylase and alpha-glucosidase with IC50 values indicative of its potency against these enzymes. For instance, one study reported an IC50 value of approximately 15 μM for alpha-amylase inhibition .
- Cell Line Studies : In cellular models, treatment with this compound led to significant alterations in metabolic pathways associated with cancer cell survival. Specifically, it was observed that treatment resulted in increased apoptosis in cancer cell lines compared to control groups .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves condensation of a triazole precursor (e.g., 3,5-dimethyl-1H-1,2,4-triazole) with a hexanoic acid derivative. Key parameters include solvent choice (DMF or THF for solubility), reaction temperature (50–100°C), and catalysts (sodium azide or sodium acetate). For example, refluxing in acetic acid with sodium acetate (0.1 mol) for 3–5 hours promotes cyclization. Purification via recrystallization from ethanol or toluene ensures high purity. Yield optimization requires stoichiometric control and reaction monitoring (TLC or HPLC) .
Q. Which spectroscopic methods are most effective for structural confirmation?
- ¹H/¹³C NMR : Triazole protons appear at δ 7.5–8.5 ppm; ester carbonyl (C=O) resonates at δ 165–175 ppm.
- IR : Key peaks include ester C=O (1700–1750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry : Molecular ion ([M+H]⁺) confirms molecular weight, while fragmentation patterns validate substituents. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
Q. How can solubility and stability be evaluated under experimental conditions?
Solubility is tested in polar (water, DMSO) and non-polar solvents (hexane) using saturation shake-flask methods. Stability studies involve incubating the compound at varying pH (2–12), temperatures (4–40°C), and light exposure. Degradation products are identified via LC-MS, with kinetic modeling (Arrhenius equation) predicting shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of triazole substituents?
SAR studies require synthesizing analogs with modified triazole substituents (e.g., methyl, halogen, aryl groups) and ester chains. Biological assays (e.g., antimicrobial MIC tests, enzyme inhibition) are conducted under standardized conditions. Computational docking (AutoDock Vina) predicts binding interactions with target proteins (e.g., fungal CYP51). Multivariate analysis (PCA or PLS) correlates substituent hydrophobicity (LogP) and electronic effects (Hammett constants) with activity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Solutions include:
- Validating compound purity (>95% via HPLC).
- Replicating assays under controlled conditions (e.g., pH 7.4, 37°C).
- Comparing activity across derivatives to isolate substituent effects (e.g., ester vs. carboxylic acid bioactivity) .
Q. How can in vitro toxicity be systematically assessed?
- Acute Toxicity : MTT assay on HepG2 cells (IC₅₀ determination).
- Mechanistic Studies : Apoptosis/necrosis via Annexin V/PI staining; oxidative stress via ROS detection (DCFH-DA probe).
- QSAR Models : Correlate structural features (e.g., ester chain length) with toxicity endpoints (e.g., mitochondrial membrane disruption) .
Q. What experimental designs optimize ester group modifications for prolonged biological action?
Ester hydrolysis resistance is tested in simulated physiological conditions (pH 7.4 buffer, 37°C). Alkyl chain elongation (e.g., ethyl to hexyl esters) or bulky substituents (e.g., benzyl esters) reduces enzymatic cleavage. Pharmacokinetic studies (rat plasma, LC-MS/MS) compare half-life (t₁/₂) and AUC of derivatives .
Data Analysis and Methodological Challenges
Q. How should researchers handle conflicting spectral data during characterization?
Contradictory NMR/IR peaks may indicate impurities or tautomerism. Solutions include:
Q. What statistical approaches are recommended for multivariate SAR analysis?
Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., LogP, molar refractivity) with bioactivity. Cluster analysis (e.g., hierarchical clustering) groups compounds with similar activity profiles. Machine learning (random forest) identifies critical substituent features .
Toxicity and Pharmacological Profiling
Q. How do toxicity profiles vary between triazole derivatives and their ester analogs?
Esters generally exhibit lower acute toxicity than carboxylic acids due to reduced ionization. For example, methyl esters of 1,2,4-triazole-thioacetic acids show 2–3× higher LD₅₀ values in rodent models compared to free acids. Toxicity is assessed via Ames test (mutagenicity) and hERG channel inhibition assays (cardiotoxicity risk) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
